![molecular formula C6H12O6 B583974 L-[5-13C]Sorbose CAS No. 478506-36-4](/img/structure/B583974.png)

L-[5-13C]Sorbose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-[5-13C]Sorbose is a low molecular weight naturally occurring monosaccharide carbohydrate molecule . It is a structural isomer of dietary sugars but is hardly metabolized . It has a sweetness equivalent to sucrose (table sugar) .

Synthesis Analysis

The synthesis of L-Sorbose often begins with inexpensive O-benzylglucose . A study describes the synthesis of a peracetylated ketonitrone from L-Sorbose in four steps . This cyclic nitrone is crystalline and prefers to adopt a 4H3 conformation with all acetate groups in pseudo-axial orientation .

Molecular Structure Analysis

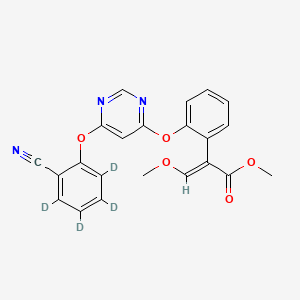

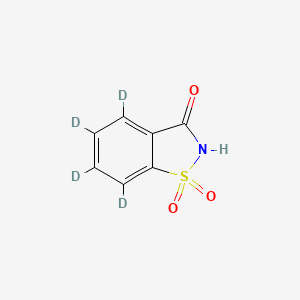

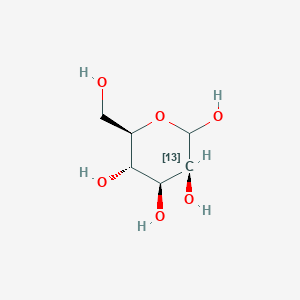

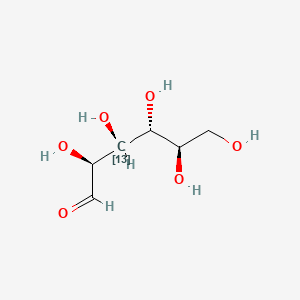

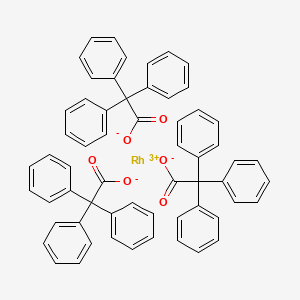

The molecular formula of L-[5-13C]Sorbose is C5 [13C]H12O6 . The IUPAC name is (3S,4R,5S)-2-(hydroxymethyl)(5-13C)oxane-2,3,4,5-tetrol . The InChI Key is LKDRXBCSQODPBY-VJMGYBMTSA-N .

Chemical Reactions Analysis

The oxidation of L-Sorbose by N-bromoacetamide in the presence of Indium(III) chloride in H2SO4 acidic medium follows first-order kinetics . Another study discusses the spectrophotometry study of the kinetics and oxidation of L-Sorbose by potassium permanganate in an acidic medium .

Physical And Chemical Properties Analysis

L-[5-13C]Sorbose has a density of 1.6±0.1 g/cm3, a boiling point of 551.7±50.0 °C at 760 mmHg, and a flash point of 301.5±26.6 °C . It has 6 H bond acceptors, 5 H bond donors, and 5 freely rotating bonds .

科学的研究の応用

Pharmaceutical Industry: Synthesis of Vitamin C

L-[5-13C]Sorbose serves as a critical intermediate in the industrial synthesis of L-ascorbic acid, commonly known as Vitamin C. The process involves the fermentation of sorbose, followed by a series of chemical reactions that ultimately yield Vitamin C, an essential nutrient used in dietary supplements and for fortifying foods .

Enzymatic Production Enhancement

In biotechnological applications, strategies have been developed to enhance the enzymatic production of L-sorbose. For instance, overcoming NADPH product inhibition has led to improved conversion rates of D-sorbitol to L-sorbose, which is significant for the production of rare sugars used in food and pharmaceuticals .

Anti-Tumor Antibiotics

L-sorbose derivatives, such as L-gulose, are important components of certain anti-tumor antibiotics like Bleomycin A2. These compounds are clinically employed for their therapeutic effects against various types of cancers .

Antibacterial Agents

The structural component of L-sorbose is also found in adenomycin, which is a potential antibacterial agent. The presence of L-sorbose in such molecules enhances their efficacy in combating bacterial infections .

Glycosidase Inhibitors

L-sorbose is used as a starting material for the synthesis of potent glycosidase inhibitors. These inhibitors have applications in treating disorders like lysosomal storage diseases by interfering with the function of specific enzymes .

Non-Nutritive Sweeteners

As a rare sugar, L-sorbose can be utilized as a potential non-nutritive sweetener. Its derivatives may offer alternatives to traditional sweeteners, providing options for individuals with dietary restrictions or diabetes .

Immune System Stimulation

Rare sugars derived from L-sorbose have been studied for their role in stimulating the human immune system. This application is particularly relevant in the development of immunomodulatory therapies .

Diabetes Management

The conversion products of L-sorbose are being explored for their use in diabetes management. By acting as building blocks for antidiabetic drugs, they can help control blood sugar levels and provide therapeutic benefits .

作用機序

Target of Action

L-[5-13C]Sorbose primarily targets the thermophilic fungus Humicola grisea var. thermoidea . It interacts with the fungus, affecting its growth, morphology, and production of a multifunctional ß-glucosidase .

Mode of Action

L-[5-13C]Sorbose interacts with its target by inducing morphological changes in the fungus, causing cell length reduction, increased branching, and localized bulges in the hyphal walls . It also affects the production of a multifunctional ß-glucosidase . The addition of 5% sorbose to cultures containing 1% cellobiose enhances the extracellular levels of the ß-glucosidase 3.3-fold .

Biochemical Pathways

The biochemical pathway of L-sorbose metabolism in Aerobacter aerogenes is as follows: L-sorbose -> L-sorbose 1-phosphate -> D-glucitol 6-phosphate -> D-fructose 6-phosphate . This pathway is distinct from those previously described .

Pharmacokinetics

It’s known that the compound is used for proteomics research . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The effects of L-[5-13C]Sorbose on the thermophilic fungus include an increased lag phase period and drastic alterations in the morphology of the fungal hyphae . It also stimulates the production of a multifunctional ß-glucosidase . It reduces the uptake rates of glucose and cellobiose .

Action Environment

The action of L-[5-13C]Sorbose is influenced by environmental factors such as the presence of other compounds in the culture medium. For instance, the stimulation of enzyme production by sorbose is dependent on the presence of cellobiose as an inducer . More research is needed to fully understand how other environmental factors influence the compound’s action, efficacy, and stability.

Safety and Hazards

特性

IUPAC Name |

(3S,4R,5S)-2-(hydroxymethyl)(513C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m0/s1/i3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-VJMGYBMTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[13C@@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate](/img/structure/B583896.png)

![(3R)-6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B583897.png)

![D-[1-2H]Mannose](/img/structure/B583905.png)